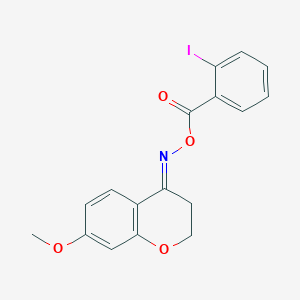
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been studied in detail. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This inhibition is believed to be due to the compound's ability to disrupt the cell membrane and inhibit the synthesis of nucleic acids. Additionally, it has been shown to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of certain enzymes involved in cell survival.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which is believed to be due to its ability to scavenge free radicals. Additionally, it has been shown to have anti-inflammatory effects, which are believed to be due to its ability to inhibit the production of certain inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of activities. Additionally, it has been shown to be stable under various conditions, making it suitable for use in various experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime. One such direction is the development of new drugs based on this compound. It has been shown to exhibit promising activity against various microorganisms and cancer cells, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use in the development of new materials, such as organic semiconductors and liquid crystals. Further research in these areas could lead to the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been achieved through different methods. One of the commonly used methods involves the reaction of 4-bromobenzaldehyde and 1H-pyrrole-2-carbaldehyde oxime in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70%.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime has been studied for its potential applications in various fields of scientific research. One such application is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities in vitro. Additionally, it has been studied for its potential use in the development of new materials, such as organic semiconductors and liquid crystals.
Propiedades
IUPAC Name |
N-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-3-5-10(6-4-9)14-7-1-2-11(14)8-13-15/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXZGYVDOGUZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)
![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)

![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)

![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)


![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)


![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)
![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)